molecular formula C13H17N5O2 B2952498 2-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034441-49-9

2-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No. B2952498
CAS RN: 2034441-49-9
M. Wt: 275.312
InChI Key: LEIKGMJTKCKFJU-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,3,4-oxadiazole ring and a 1H-benzo[d]imidazole ring. The 1,3,4-oxadiazole ring is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The 1H-benzo[d]imidazole is a fused ring system that consists of a benzene ring fused to an imidazole ring.


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, the synthesis of similar compounds often involves the condensation of appropriate precursors followed by cyclization . For instance, the synthesis of 1,3,4-oxadiazole derivatives often involves the reaction of carboxylic acids with amidoximes .

Mechanism of Action

Target of Action

The compound, 2-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide, is a complex molecule that contains both an indole and an imidazole moiety . These moieties are known to bind with high affinity to multiple receptors . .

Mode of Action

The indole moiety is known to undergo electrophilic substitution due to excessive π-electrons delocalization . The imidazole moiety, on the other hand, shows both acidic and basic properties . These properties suggest that the compound might interact with its targets through a variety of mechanisms, including hydrogen bonding, electrostatic interactions, and π-π stacking.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Similarly, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . These activities suggest that the compound might affect a wide range of biochemical pathways.

Pharmacokinetics

The imidazole moiety is known to be highly soluble in water and other polar solvents .

Result of Action

Given the wide range of biological activities associated with indole and imidazole derivatives , it can be inferred that the compound might have diverse effects at the molecular and cellular levels.

Action Environment

For instance, the imidazole moiety is amphoteric in nature, i.e., it shows both acidic and basic properties , suggesting that its action might be influenced by the pH of the environment.

properties

IUPAC Name

2-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-7-15-10-4-3-9(5-11(10)16-7)13(19)14-6-12-18-17-8(2)20-12/h9H,3-6H2,1-2H3,(H,14,19)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIKGMJTKCKFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)NCC3=NN=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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